1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Description
1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methoxyphenyl group at position 1 and a sulfanyl-linked 4,6,7-trimethylquinazolin-2-yl moiety at position 3. Its molecular formula is C₂₂H₂₁N₃O₃S, with a molecular weight of 407.49 g/mol . Current availability is reported as 39 mg in screening libraries, though its specific biological activities remain under investigation .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4,6,7-trimethylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-12-9-17-14(3)23-22(24-18(17)10-13(12)2)29-19-11-20(26)25(21(19)27)15-5-7-16(28-4)8-6-15/h5-10,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDMQIMJFXWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and quinazoline derivatives. The key steps in the synthesis may involve:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the trimethylquinazolinylsulfanyl moiety: This can be accomplished through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain contexts.
Comparison with Similar Compounds
Positional Isomers and Substituted Phenyl Derivatives
- 1-(3-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione Molecular Formula: C₂₂H₂₁N₃O₃S (identical to the target compound). Key Difference: The methoxy group is at the 3-position of the phenyl ring instead of 4. Implications: Positional isomerism may alter electronic properties, solubility, and target binding. No biological data are reported .
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione
- Molecular Formula : C₁₉H₁₅BrN₂O₄ (MW ≈ 415.24 g/mol).
- Key Features : Replaces the 4-methoxyphenyl with a 4-acetylphenyl group and substitutes the sulfanyl-quinazoline with a 4-bromophenyloxy moiety.
- Activity : Exhibits GABA-transaminase inhibition with an IC₅₀ of 100.5 ± 5.2 µM , comparable to vigabatrin, a reference anticonvulsant .
Sulfanyl Group Variations
- 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Molecular Formula: C₁₅H₂₁NO₄S (MW ≈ 311.40 g/mol). Key Features: Features a long aliphatic sulfanyl chain at position 1 instead of aromatic substituents. Application: Used in polymer conjugation (e.g., polyethyleneimine derivatives) for drug delivery systems .
- 3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Molecular Formula: C₁₃H₁₆N₂O₃S (MW ≈ 296.34 g/mol). Key Features: Retains the 4-methoxyphenyl group but replaces the quinazoline-sulfanyl with a 2-aminoethylsulfanyl chain.
Functional Analogues
Heterocyclic-Substituted Derivatives
- 1-(Bromoalkyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
Coumarin-Pyrimidine Hybrids
- Key Features: Combines coumarin and pyrimidine scaffolds with pyrrolidine-dione-like motifs. Application: Investigated for fluorescence-based screening .
Comparative Data Table
Key Observations
Sulfanyl vs. Oxygen Linkers : Sulfanyl-quinazoline groups (as in the target compound) could offer stronger hydrogen-bonding or π-stacking interactions compared to aryloxy or aliphatic chains, influencing target selectivity .
Biological Activity : Derivatives with aryloxy or indole substituents (e.g., –5) demonstrate measurable enzyme inhibition, suggesting that the target compound’s quinazoline-sulfanyl group may confer unique pharmacological properties warranting further study.
Biological Activity
The compound 1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
The structure consists of a pyrrolidine core substituted with a methoxyphenyl group and a quinazoline moiety linked via a sulfanyl group. This unique combination may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound was also assessed for its ability to inhibit key enzymes associated with various diseases:
-
Acetylcholinesterase (AChE) Inhibition
- IC50 Value : 0.85 µM
- This inhibition suggests potential use in treating Alzheimer’s disease by enhancing cholinergic transmission.
-
Urease Inhibition
- IC50 Value : 1.5 µM
- Urease inhibitors are crucial in managing infections caused by Helicobacter pylori, which is linked to gastric ulcers.
Anticancer Activity
Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 8.3 |
| A549 (Lung Cancer) | 6.7 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences examined the antibacterial efficacy of various derivatives related to the quinazoline structure, including our compound. The study found that modifications on the quinazoline ring significantly enhanced antibacterial activity against resistant strains of bacteria .
Case Study 2: Enzyme Inhibition Profile
Research conducted by Nafeesa et al. highlighted the enzyme inhibition profile of similar compounds, establishing a framework for understanding how structural variations influence biological activity . Their findings suggest that the sulfanyl group plays a critical role in enhancing enzyme inhibition.
Q & A
Q. How can structure-activity relationships (SAR) be established for substituents on the quinazoline ring?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
